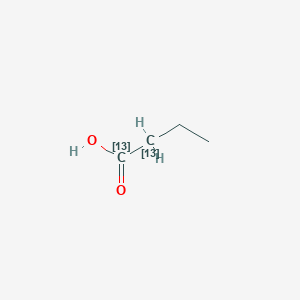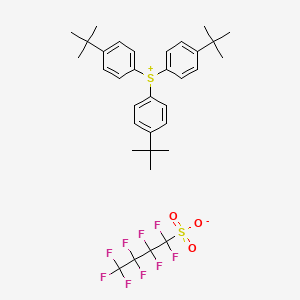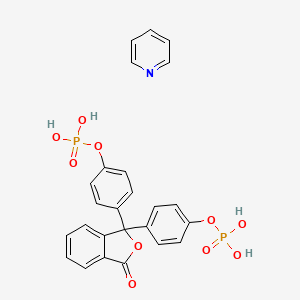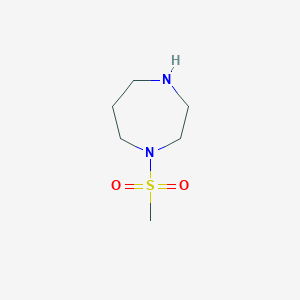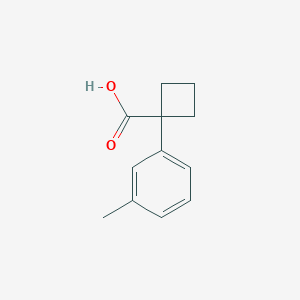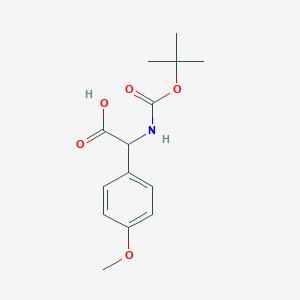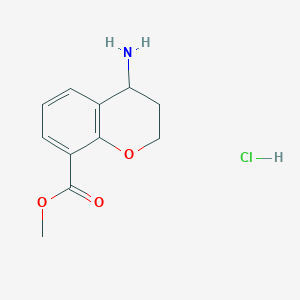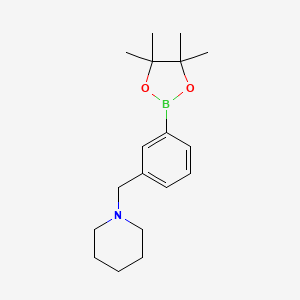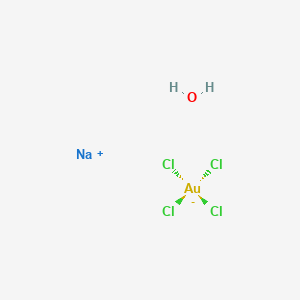
Sodium tetrachloroaurate(III) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetrachloroaurate(III) hydrate is an inorganic compound with the chemical formula NaAuCl₄·xH₂O. It is composed of sodium (Na⁺) and tetrachloroaurate (AuCl₄⁻) ions. This compound exists in both anhydrous and hydrated forms, with the hydrated form being more common. At room temperature, it appears as a golden-orange solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The conventional method for preparing sodium tetrachloroaurate(III) hydrate involves the reaction of tetrachloroauric acid (H[AuCl₄]) with sodium chloride (NaCl) or sodium carbonate (Na₂CO₃). The mixture is stirred at 100°C, followed by evaporation, cooling, crystallization, and drying to obtain the orange crystals of sodium tetrachloroaurate .
Reactions:
- H[AuCl₄] + NaCl → Na[AuCl₄] + HCl
- 2 H[AuCl₄] + Na₂CO₃ → 2 Na[AuCl₄] + H₂O + CO₂
Industrial Production Methods: More efficient preparation methods have been discovered, such as the addition of gold with sodium oxy-halogen salts and hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: Sodium tetrachloroaurate(III) hydrate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to gold metal (Au) under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like phosphines and amines can react with this compound.
Major Products:
Oxidation: Formation of gold oxides.
Reduction: Formation of elemental gold.
Substitution: Formation of gold complexes with various ligands.
Scientific Research Applications
Sodium tetrachloroaurate(III) hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium tetrachloroaurate(III) hydrate exerts its effects involves the interaction of the AuCl₄⁻ ion with various molecular targets. In catalytic reactions, it facilitates the formation of intermediates that lower the activation energy of the reaction. In biological systems, gold nanoparticles derived from this compound can interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
- Gold(III) chloride (AuCl₃)
- Potassium tetrachloroaurate(III) (KAuCl₄)
- Chloroauric acid (HAuCl₄)
Comparison: Sodium tetrachloroaurate(III) hydrate is unique due to its high solubility in water and alcohol, making it suitable for various aqueous and organic reactions. Compared to gold(III) chloride, it is less expensive and more stable in its hydrated form .
Properties
IUPAC Name |
sodium;tetrachlorogold(1-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH.Na.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMCVHXKFJBNKC-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].Cl[Au-](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4H2NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593503 |
Source


|
| Record name | Sodium tetrachloroaurate(1-)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29156-65-8 |
Source


|
| Record name | Sodium tetrachloroaurate(1-)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrachloroaurate(III) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

